

Using 6-Bromo-3-methoxy-2-methylquinoline as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 6-Bromo-3-methoxy-2-methylquinoline

CAS No.: 2138139-10-1

Cat. No.: B2950384

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Application Note: Strategic Functionalization of **6-Bromo-3-methoxy-2-methylquinoline** in SAR Library Generation

Executive Summary

6-Bromo-3-methoxy-2-methylquinoline (CAS: 2138139-10-1) represents a high-value "privileged scaffold" for medicinal chemistry, particularly in the development of anti-infective (tuberculosis) and anti-oncology agents.[1] Distinct from the well-known Bedaquiline intermediate (which features a 2-methoxy-3-benzyl substitution pattern), this specific isomer offers a unique orthogonal reactivity triad:

- C6-Bromine: A handle for cross-coupling reactions (Suzuki, Buchwald) to install pharmacophores.[1]
- C2-Methyl: An activated benzylic-like site prone to oxidation or condensation, allowing carbon chain extension.[1]

- C3-Methoxy: A masked hydroxyl group that modulates lipophilicity or can be deprotected to form a hydrogen-bond donor.[1]

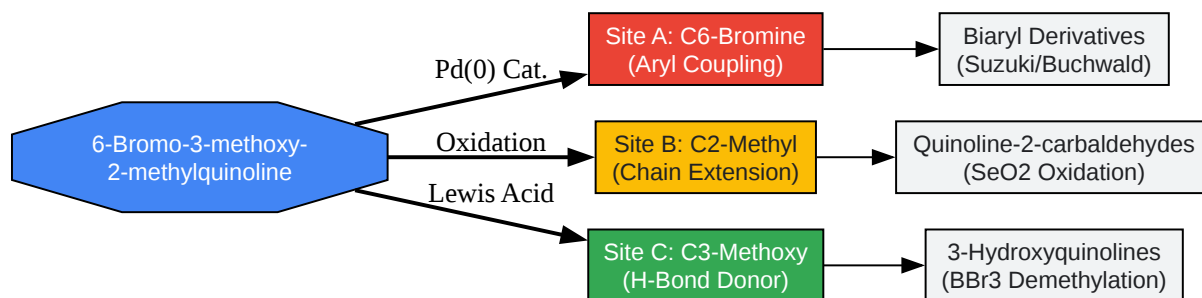
This guide details the protocols for leveraging these three sites to generate diverse chemical libraries, emphasizing reaction selectivity and purification strategies.

Chemical Profile & Stability

Property	Specification	Notes
Molecular Formula	C ₁₁ H ₁₀ BrNO	
Molecular Weight	252.11 g/mol	
Appearance	Off-white to pale yellow solid	Light sensitive; store in amber vials.[1]
Solubility	DCM, DMSO, DMF, hot Methanol	Poor solubility in water and hexanes.
pKa (Calculated)	~4.5 (Quinoline N)	Protonation aids solubility in acidic media.[1]
CAS Number	2138139-10-1	Note: Distinct from 6-bromo-2-methoxy-3-methylquinoline.[1][2][3][4]

Strategic Reactivity Map

The utility of this intermediate lies in its ability to undergo sequential functionalization. The diagram below illustrates the logical flow for modifying the scaffold without protecting group interference.



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Figure 1: Orthogonal reactivity sites of the quinoline scaffold. The C6-Br is typically engaged first to maintain the integrity of the methyl group during metal catalysis.[1]

Detailed Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To attach an aryl pharmacophore at the 6-position while preserving the 2-methyl and 3-methoxy groups.[1]

Reagents:

- Substrate: **6-Bromo-3-methoxy-2-methylquinoline** (1.0 eq)[1]
- Boronic Acid: Phenylboronic acid (1.2 eq)[1]
- Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]
- Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
- Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

- Setup: In a glovebox or under Argon stream, charge a microwave vial with the substrate (252 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

- Solvation: Add degassed 1,4-Dioxane (5 mL) and aqueous K_2CO_3 (1.5 mL). Seal the vial.
- Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
 - Checkpoint: Monitor by LC-MS.[1] The bromide peak (M+H 252/254 pattern) should disappear, replaced by the biaryl peak (M+H ~250).
- Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry organic phase over Na_2SO_4 .
- Purification: Flash column chromatography (Hexane:EtOAc 80:20). The 3-methoxy group aids separation by slightly increasing polarity compared to non-oxygenated quinolines.[1]

Protocol B: C2-Methyl Oxidation (Chain Extension Precursor)

Objective: To convert the C2-methyl group into an aldehyde (quinoline-2-carbaldehyde) for subsequent reductive amination or Wittig reactions.[1]

Reagents:

- Substrate: **6-Bromo-3-methoxy-2-methylquinoline** (1.0 eq)[1]
- Oxidant: Selenium Dioxide (SeO_2 , 1.5 eq)
- Solvent: 1,4-Dioxane/Water (95:5)[1]

Procedure:

- Dissolution: Dissolve substrate (1 mmol) in Dioxane (10 mL) and add water (0.5 mL).
- Addition: Add SeO_2 (166 mg, 1.5 mmol) in one portion.
- Reflux: Heat to reflux (105°C) for 6–12 hours. The reaction mixture will turn black as metallic selenium precipitates.
 - Critical Note: Do not overheat; over-oxidation to the carboxylic acid can occur.

- Filtration: Filter the hot mixture through a pad of Celite to remove selenium metal. Wash the pad with hot EtOAc.
- Isolation: Concentrate the filtrate. The aldehyde is often pure enough for the next step; if not, purify via silica gel chromatography (DCM:MeOH 98:2).

Analytical Quality Control (HPLC Method)

To ensure the purity of the intermediate before use in expensive metal-catalyzed steps, use the following QC method.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (aromatic) and 220 nm (amide/general)
Retention Time	Expect elution around 6.5–7.5 min (hydrophobic nature of Br/Me).[1][5][6]

Safety & Handling

- Skin/Eye Irritant: Quinoline derivatives are potent irritants.[3] Wear nitrile gloves and safety goggles.
- Selenium Toxicity: Protocol B uses Selenium Dioxide, which is toxic and has a risk of cumulative effects. All weighing and reactions must be performed in a fume hood. Waste containing selenium must be segregated.

- Light Sensitivity: The methoxy-quinoline system can undergo photo-degradation over long periods.[1] Store solids in amber glass at 2–8°C.

References

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 - Relevance: Establishes the general reactivity of 2-methyl and 6-bromo quinolines.[1]
- Bedaquiline Analog Structural Data
 - Source: PubChem Compound Summary for CID 10657538 (6-Bromo-2-methoxyquinoline analogs).[1] [1]
 - Relevance: Structural comparison for spectral interpret
- Source: "Oxidation of methylquinolines to quinolinecarbaldehydes." Organic Syntheses, Coll. Vol. 3, p.768.
- Suzuki Coupling on Heterocycles
 - Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [1]

Disclaimer: This protocol is intended for research and development purposes only. Users must conduct their own risk assessment before handling these chemicals.

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